molecular formula C27H23NO3 B12881170 Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate CAS No. 34008-40-7

Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate

Cat. No.: B12881170
CAS No.: 34008-40-7
M. Wt: 409.5 g/mol
InChI Key: BBWZQZGGDBQMEA-UHFFFAOYSA-N
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Description

Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate is a complex organic compound with a molecular formula of C26H21NO3. This compound is known for its unique structure, which includes a benzoyl group, an isoquinoline moiety, and a phenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with isoquinoline under basic conditions to form an intermediate, which is then reacted with ethyl phenylacetate in the presence of a strong base like sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The isoquinoline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate is used in various fields of scientific research:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The benzoyl and isoquinoline moieties are believed to play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate can be compared with similar compounds like ethyl 2-benzoyl-3-oxobutanoate and N-[(2-benzoyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture

Properties

CAS No.

34008-40-7

Molecular Formula

C27H23NO3

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 2-benzoyl-3-isoquinolin-1-yl-3-phenylpropanoate

InChI

InChI=1S/C27H23NO3/c1-2-31-27(30)24(26(29)21-14-7-4-8-15-21)23(20-12-5-3-6-13-20)25-22-16-10-9-11-19(22)17-18-28-25/h3-18,23-24H,2H2,1H3

InChI Key

BBWZQZGGDBQMEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)C2=NC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4

Origin of Product

United States

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